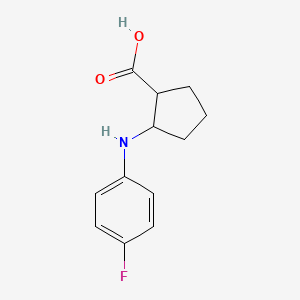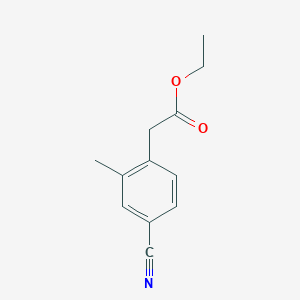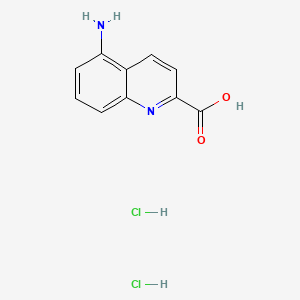
5-Aminoquinoline-2-carboxylic acid;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Aminoquinoline-2-carboxylic acid;dihydrochloride: is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoquinoline-2-carboxylic acid;dihydrochloride typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the use of enaminone as a replacement for 1,3-dicarbinols to prepare quinoline-4-carboxylic acid . The reaction conditions often include the use of dilute hydrochloric acid to achieve good to excellent yields.
Industrial Production Methods: Industrial production methods for quinoline derivatives, including this compound, often focus on green and sustainable chemical processes. These methods may involve the use of microwave-assisted synthesis, solvent-free reaction conditions, and recyclable catalysts . These approaches aim to minimize environmental impact while maintaining high efficiency and yield.
化学反応の分析
Types of Reactions: 5-Aminoquinoline-2-carboxylic acid;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline-2-carboxylic acid derivatives, while reduction reactions may produce aminoquinoline derivatives.
科学的研究の応用
Chemistry: In chemistry, 5-Aminoquinoline-2-carboxylic acid;dihydrochloride is used as a building block for the synthesis of more complex quinoline derivatives. These derivatives have applications in the development of new materials and catalysts .
Biology: In biology, this compound is used in the study of enzyme interactions and protein binding. Its unique structure allows it to interact with various biological molecules, making it a valuable tool for biochemical research .
Medicine: In medicine, quinoline derivatives, including this compound, have shown potential as antimicrobial, antimalarial, and anticancer agents . Their ability to target specific biological pathways makes them promising candidates for drug development.
Industry: In industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
作用機序
The mechanism of action of 5-Aminoquinoline-2-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. For example, in antimalarial applications, quinoline derivatives are thought to inhibit heme polymerase activity, leading to the accumulation of toxic free heme in the parasite . This disrupts the parasite’s membrane function and ultimately leads to its death. The compound may also interact with other molecular targets, such as enzymes and receptors, to exert its effects.
類似化合物との比較
Chloroquine: A well-known antimalarial drug that shares a similar quinoline structure.
Amodiaquine: Another antimalarial drug with a 4-aminoquinoline structure.
Piperaquine: A quinoline derivative used in combination therapies for malaria.
Uniqueness: 5-Aminoquinoline-2-carboxylic acid;dihydrochloride is unique due to its specific functional groups and reactivity. Its amino and carboxylic acid groups allow for a wide range of chemical modifications, making it a versatile compound for various applications. Additionally, its dihydrochloride form enhances its solubility and stability, which is advantageous for both research and industrial uses.
特性
分子式 |
C10H10Cl2N2O2 |
|---|---|
分子量 |
261.10 g/mol |
IUPAC名 |
5-aminoquinoline-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C10H8N2O2.2ClH/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14;;/h1-5H,11H2,(H,13,14);2*1H |
InChIキー |
VRHKCAJCLZMJND-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C=CC(=NC2=C1)C(=O)O)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


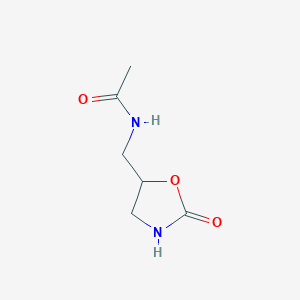
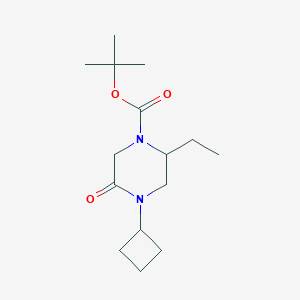


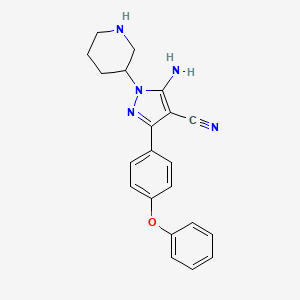

![2-[(2-Chloro-4,5-dimethyl-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B13890249.png)
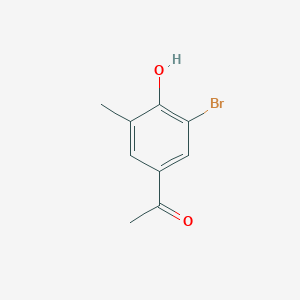
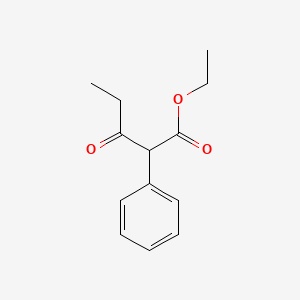
![4-[2-(2-Ethylimidazol-1-yl)ethyl]piperidine](/img/structure/B13890266.png)
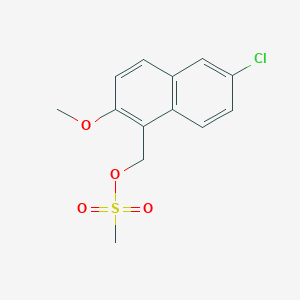
![Propan-2-yl 4-[[1-(4-cyanophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13890280.png)
